molecular formula C6H14OS B14545610 Propane, 2-ethoxy-1-(methylthio)- CAS No. 62162-18-9

Propane, 2-ethoxy-1-(methylthio)-

Cat. No.: B14545610
CAS No.: 62162-18-9
M. Wt: 134.24 g/mol
InChI Key: QWLCROMSNFRKBB-UHFFFAOYSA-N
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Description

Propane, 2-ethoxy-1-(methylthio)-: is an organic compound with the molecular formula C6H14OS It is a derivative of propane, where the hydrogen atoms are substituted with ethoxy and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propane, 2-ethoxy-1-(methylthio)- typically involves the reaction of 2-ethoxypropane with a methylthio group donor under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the substitution reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of Propane, 2-ethoxy-1-(methylthio)- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions: Propane, 2-ethoxy-1-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The ethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Propane, 2-ethoxy-1-(methylthio)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It is investigated for its interactions with biological macromolecules and its effects on cellular processes.

Medicine: The compound is explored for its potential therapeutic applications. It is evaluated for its pharmacological properties and its ability to modulate biological pathways.

Industry: In the industrial sector, Propane, 2-ethoxy-1-(methylthio)- is used in the formulation of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Propane, 2-ethoxy-1-(methylthio)- involves its interaction with specific molecular targets. The ethoxy and methylthio groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    Propane, 2-ethoxy-: This compound lacks the methylthio group and has different chemical properties.

    Propane, 2-(methylthio)-: This compound lacks the ethoxy group and exhibits distinct reactivity.

    Propane, 1-ethoxy-2-methyl-: This isomer has the ethoxy and methyl groups in different positions, leading to variations in its chemical behavior.

Uniqueness: Propane, 2-ethoxy-1-(methylthio)- is unique due to the presence of both ethoxy and methylthio groups. This combination imparts specific chemical properties and reactivity patterns that are not observed in its similar compounds. Its dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62162-18-9

Molecular Formula

C6H14OS

Molecular Weight

134.24 g/mol

IUPAC Name

2-ethoxy-1-methylsulfanylpropane

InChI

InChI=1S/C6H14OS/c1-4-7-6(2)5-8-3/h6H,4-5H2,1-3H3

InChI Key

QWLCROMSNFRKBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)CSC

Origin of Product

United States

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